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molecular formula C3H4N4O2 B109198 1H-Tetrazole-1-acetic acid CAS No. 21732-17-2

1H-Tetrazole-1-acetic acid

Cat. No. B109198
M. Wt: 128.09 g/mol
InChI Key: GRWAIJBHBCCLGS-UHFFFAOYSA-N
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Patent
US04378314

Procedure details

The title compound was prepared by a literature procedure* as follows: A mixture of sodium azide (10.5 g, 0.3 mol) and glacial acetic acid (125 ml) was blanketed with nitrogen and heated at 55° C. with stirring. After most of the solids had dissolved (15 min), glycine (18.75 g, 0.25 mol) and triethyl orthoformate (40 g, 0.27 mol) were added to the reaction mixture and heating at 55°-50° C. with stirring under nitrogen continued for 6 h. The reaction mixture was cooled to room temperature, acidified with concentrated hydrochloric acid (25 ml) and evaporated to dryers. The residue was extracted with ethyl acetate (4×100 ml) and the extracts evaporated to give 9.0 g (28%) of the title compound mp 121°-125° C. (lit. mp 125°-127° C.). 1Hmr (DMSO-d6) δ: 5.35 (s, 2H,--CH2 --) and 9.25 ppm (s, 1H, C5 --H).
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
18.75 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Yield
28%

Identifiers

REACTION_CXSMILES
[N-:1]=[N+:2]=[N-:3].[Na+].[NH2:5][CH2:6][C:7]([OH:9])=[O:8].[CH:10](OCC)(OCC)OCC.Cl>C(O)(=O)C>[N:5]1([CH2:6][C:7]([OH:9])=[O:8])[CH:10]=[N:3][N:2]=[N:1]1 |f:0.1|

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
18.75 g
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
40 g
Type
reactant
Smiles
C(OCC)(OCC)OCC
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared by a literature procedure*
ADDITION
Type
ADDITION
Details
were added to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
heating at 55°-50° C.
STIRRING
Type
STIRRING
Details
with stirring under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
evaporated to dryers
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with ethyl acetate (4×100 ml)
CUSTOM
Type
CUSTOM
Details
the extracts evaporated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
N1(N=NN=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 28.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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